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molecular formula C8H5NO3 B1329738 2H-1,4-Benzoxazine-2,3(4H)-dione CAS No. 3597-63-5

2H-1,4-Benzoxazine-2,3(4H)-dione

Cat. No. B1329738
M. Wt: 163.13 g/mol
InChI Key: MNDKNFRJYMSGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297491

Procedure details

103 parts of isatin are introduced slowly into a solution of 190 parts of potassium peroxydisulfate in 1,300 parts of 90% strength sulfuric acid at from 0° C. to 10° C. The mixture is then stirred for 10-20 minutes, after which it is poured onto ice. The product is filtered off and dried, giving 110 parts of 2,3-dioxo-1,4-benzoxazine, of melting point 285° C. (with decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
190
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].S(OOS([O-])(=O)=O)([O-])(=O)=[O:13].[K+].[K+].S(=O)(=O)(O)O>>[O:5]=[C:4]1[C:2](=[O:3])[NH:1][C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:13]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
190
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for 10-20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after which it is poured onto ice
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 (± 5) min
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1OC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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